1,5-Diphenylcarbazone synthesis and properties
1,5-Diphenylcarbazone synthesis and properties
An In-depth Technical Guide to 1,5-Diphenylcarbazone: Synthesis, Properties, and Applications
Introduction
1,5-Diphenylcarbazone (C₁₃H₁₂N₄O) is an organic compound from the carbazone group, recognized for its utility as a complexometric and photometric indicator, particularly in the quantification of heavy metal ions.[1][2] It is structurally similar to its precursor, 1,5-diphenylcarbazide, and is often used in a mixture with it.[1][3] This compound's ability to form distinctly colored complexes with metal ions like mercury, chromium, and copper makes it an invaluable reagent in analytical chemistry for applications ranging from water analysis to pharmaceutical development and food safety testing.[1][4] This document provides a comprehensive overview of the synthesis, chemical and physical properties, and key experimental protocols related to 1,5-Diphenylcarbazone.
Properties of 1,5-Diphenylcarbazone
1,5-Diphenylcarbazone is typically an orange to reddish-purple crystalline powder.[1][2][5] It is stable under normal conditions but should be stored away from light and air, as it can be sensitive.[6][7] Commercial products are often a mixture of 1,5-Diphenylcarbazone and its precursor, 1,5-Diphenylcarbazide.[1][3]
Physicochemical Properties
The key physical and chemical properties of 1,5-Diphenylcarbazone are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 1-anilino-3-phenyliminourea | [1] |
| Synonyms | s-Diphenylcarbazone, Diphenylcarbazone | [1] |
| CAS Number | 538-62-5 | [2] |
| Molecular Formula | C₁₃H₁₂N₄O | [1] |
| Molar Mass | 240.26 g/mol | [1] |
| Appearance | Yellow to red/orange odorless solid | [1][5] |
| Melting Point | 153-158 °C (with decomposition) | [3] |
| Bulk Density | 380 kg/m ³ | [3] |
Solubility
The solubility of 1,5-Diphenylcarbazone is a critical factor for its application as an indicator.
| Solvent | Solubility | Reference(s) |
| Water | Poor / Almost Insoluble | [1] |
| Ethanol (B145695) | Soluble | [1][2] |
| Acetone | Soluble | [5] |
| Chloroform | Soluble | [8] |
| Benzene | Soluble | [8] |
Synthesis of 1,5-Diphenylcarbazone
The primary and most established method for synthesizing 1,5-Diphenylcarbazone is through the controlled oxidation of its precursor, 1,5-Diphenylcarbazide.[1][6] The precursor itself is commonly synthesized from the reaction of phenylhydrazine (B124118) and urea (B33335).[6][9]
Experimental Protocols
Protocol 1: Synthesis of 1,5-Diphenylcarbazide (Precursor)
This protocol is based on the reaction between phenylhydrazine and urea.[6][9]
-
Reactants: Add phenylhydrazine (2 molar equivalents) and urea (1 molar equivalent) to a round-bottom flask containing xylene as the solvent.
-
Reaction: Heat the mixture to reflux. The reaction is typically carried out for an extended period, for instance, 32 hours, to ensure completion.[9]
-
Crystallization: After the reflux period, allow the mixture to cool and stand overnight. The product, 1,5-Diphenylcarbazide, will crystallize out of the solution.
-
Purification: Collect the crude product by filtration. The white, crystalline solid can be purified by repeated recrystallization from ethanol to achieve a high-purity compound with a melting point of approximately 170-175 °C.[10][11]
Protocol 2: Synthesis of 1,5-Diphenylcarbazone
This protocol describes the oxidation of 1,5-Diphenylcarbazide.[1][11]
-
Reactants: Dissolve crude or purified 1,5-Diphenylcarbazide in an appropriate organic solvent such as ethanol.
-
Oxidation: Add an oxidizing agent, such as 3% hydrogen peroxide, to the solution. The reaction can be facilitated by the presence of a base like alcoholic potassium hydroxide.[11]
-
Neutralization & Precipitation: After the oxidation is complete, neutralize the solution. This will cause the 1,5-Diphenylcarbazone to precipitate.
-
Purification: Collect the orange-red product by filtration. Recrystallization can be performed to obtain a product with a higher purity. Note that many commercial preparations are intentionally a mixture of the carbazide and carbazone.[1]
Protocol 3: Colorimetric Determination of Hexavalent Chromium (Cr(VI))
This protocol details the use of 1,5-Diphenylcarbazide/carbazone as a colorimetric reagent for Cr(VI) detection, a primary application.[12][13]
-
Reagent Preparation: Prepare a 0.5% (w/v) solution of 1,5-Diphenylcarbazide by dissolving 0.5 g of the solid in 100 mL of acetone.[14]
-
Sample Preparation: Acidify the aqueous sample containing Cr(VI) to a pH of approximately 1-2 using a suitable acid (e.g., sulfuric acid or nitric acid).[12][14]
-
Complex Formation: Add the 1,5-Diphenylcarbazide solution to the acidified sample. The Cr(VI) will oxidize the diphenylcarbazide to diphenylcarbazone, and the resulting Cr(III) will form a stable, red-violet colored complex with the diphenylcarbazone.[12][13]
-
Spectrophotometric Measurement: Allow a short time for the color to develop (e.g., 8 minutes).[13] Measure the absorbance of the solution at its maximum wavelength (λmax), which is approximately 540-545 nm, using a UV-Vis spectrophotometer.[12][13]
-
Quantification: Determine the concentration of Cr(VI) in the original sample by comparing the absorbance to a calibration curve prepared from standard Cr(VI) solutions.
Applications
The primary application of 1,5-Diphenylcarbazone is in analytical chemistry as a highly sensitive indicator.
-
Mercurimetry: It is used for the endpoint determination in the titration of chloride ions with mercury(II) nitrate (B79036) solution. Past the endpoint, free Hg(II) ions form a distinct purple complex with the indicator.[1]
-
Heavy Metal Detection: It is extensively used for the photometric or colorimetric determination of various metal ions, including chromium, mercury, cadmium, copper, and lead.[2][4][6] The high sensitivity allows for the detection of trace amounts, with thresholds as low as 50 ppb for Cr(VI).[6]
-
Research and Development: The compound is employed in pharmaceutical development, food safety testing for contaminants, and the creation of sensors for environmental monitoring.[4]
References
- 1. Diphenylcarbazone - Wikipedia [en.wikipedia.org]
- 2. chemville.eu [chemville.eu]
- 3. 1,5-Diphenylcarbazone (cont. 50% Diphenylcarbazid) ACS,Reag. Ph Eur | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Diphenylcarbazide - Wikipedia [en.wikipedia.org]
- 7. 1,5-Diphenylcarbazide CAS#: 140-22-7 [m.chemicalbook.com]
- 8. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 9. 1,5-Diphenylcarbazide synthesis - chemicalbook [chemicalbook.com]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. Improvement in the Chromium(VI)-Diphenylcarbazide Determination Using Cloud Point Microextraction; Speciation of Chromium at Low Levels in Water Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journal.gnest.org [journal.gnest.org]
- 14. researchgate.net [researchgate.net]
